REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8](B(O)O)[CH:7]=[CH:6]2.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:46]([O:48][C:49](=[O:52])[CH2:50]Br)[CH3:47]>CC([O-])=O.CC([O-])=O.[Pd+2].CCOC(C)=O.O.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:50][C:49]([O:48][CH2:46][CH3:47])=[O:52])[CH:7]=[CH:6]2 |f:2.3.4.5,7.8.9|
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Name
|
|
Quantity
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20.15 g
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Type
|
reactant
|
Smiles
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COC=1C=C2C=CC(=CC2=CC1)B(O)O
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
K3PO4
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Quantity
|
89 g
|
Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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9.2 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
563 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
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335 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 24 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred for 1 h
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a crude material, which
|
Type
|
WASH
|
Details
|
was subjected to silica gel chromatography (gradient elution 0% to 20% EtOAc in hexanes)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |